molecular formula C10H12ClN5O2 B12896616 2-Chlorodideoxyadenosine CAS No. 114849-58-0

2-Chlorodideoxyadenosine

货号: B12896616
CAS 编号: 114849-58-0
分子量: 269.69 g/mol
InChI 键: FNLILOONPKMGST-NTSWFWBYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chlorodideoxyadenosine, also known as cladribine, is a synthetic purine nucleoside analog. It is structurally similar to deoxyadenosine, with a chlorine atom substituted at the 2-position of the purine ring. This compound is primarily known for its use in the treatment of certain hematologic malignancies, such as hairy cell leukemia .

生物活性

2-Chlorodeoxyadenosine (2-CdA), commonly known as cladribine, is a synthetic purine nucleoside analog with significant biological activity, particularly in the treatment of hematological malignancies and autoimmune diseases. This article explores the compound's biological activity, focusing on its mechanisms of action, clinical applications, and relevant case studies.

Cladribine exerts its biological effects primarily through the following mechanisms:

  • Lymphocyte Depletion : Cladribine induces apoptosis in lymphocytes by being phosphorylated to its active triphosphate form, which interferes with DNA synthesis and repair processes. This leads to DNA strand breaks and ultimately programmed cell death .
  • Immunomodulation : Beyond lymphocyte depletion, cladribine has been shown to modulate the immune response by affecting innate immune cells such as monocytes and macrophages. Studies indicate that cladribine treatment enhances the expression of anti-inflammatory cytokines like IL-10 in monocyte-derived macrophages .
  • Pharmacokinetics : Cladribine demonstrates variable bioavailability depending on the administration route. For instance, oral administration has an absolute bioavailability of approximately 37%, while intravenous administration shows consistent pharmacokinetic profiles across different dosing regimens .

Clinical Applications

Cladribine is primarily utilized in the treatment of various hematological disorders, including:

  • Chronic Lymphocytic Leukemia (CLL) : A phase II trial demonstrated significant efficacy in previously untreated CLL patients, with a notable complete response rate .
  • Hairy Cell Leukemia (HCL) : Cladribine has become a standard treatment for HCL, achieving high complete remission rates (up to 79%) with a median follow-up showing excellent progression-free survival rates .
  • Multiple Sclerosis (MS) : Cladribine is also approved for treating relapsing forms of MS, where it stabilizes disease progression through long-term immune modulation rather than solely through lymphocyte depletion .

Case Study 1: Chronic Lymphocytic Leukemia

In a study involving 20 previously untreated CLL patients, cladribine was administered as a continuous intravenous infusion. The results showed a major activity in inducing remission, particularly in patients who had not been previously treated with alkylator therapy. The study highlighted the importance of dosage and administration schedule in achieving optimal outcomes .

Case Study 2: Hairy Cell Leukemia

A cohort study involving 86 patients treated with a single 7-day course of cladribine reported that 79% achieved complete remission. The long-term follow-up indicated a progression-free survival rate of 54% after 12 years, underscoring cladribine's effectiveness as a first-line therapy for HCL .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity and clinical efficacy of cladribine:

ConditionAdministration MethodResponse Rate (%)Follow-Up DurationKey Outcomes
Chronic Lymphocytic LeukemiaContinuous IV Infusion100% (major activity)Not specifiedEffective in previously untreated patients
Hairy Cell LeukemiaContinuous IV Infusion79% CRMedian 9.7 yearsHigh long-term survival and low relapse rates
Multiple SclerosisOral TreatmentNot specifiedLong-termDisease stabilization and immune reconstitution

属性

CAS 编号

114849-58-0

分子式

C10H12ClN5O2

分子量

269.69 g/mol

IUPAC 名称

[(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H12ClN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1

InChI 键

FNLILOONPKMGST-NTSWFWBYSA-N

手性 SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)Cl)N

规范 SMILES

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Cl)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。